B1576082 Putative antimicrobial protein

Putative antimicrobial protein

Cat. No.: B1576082
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Description

Putative Antimicrobial Proteins are a class of bioactive peptides and proteins identified through genomic and transcriptomic mining as having predicted antimicrobial activity, though their biological functions are not yet fully characterized . These proteins are crucial research tools for exploring novel mechanisms of innate immunity and interbacterial competition . They are computationally predicted from the proteomes of diverse organisms, including bacteria, insects, and other animals, using algorithms that identify characteristic features such as an amphipathic structure, a positive charge, and specific sequence patterns associated with known antimicrobial peptides (AMPs) . Their primary research value lies in the discovery and development of new therapeutic agents to overcome multi-drug resistant bacteria, as they often act via membrane-disrupting mechanisms that are difficult for microbes to evade . Studies suggest they may disrupt bacterial membranes through various models, including the barrel-stave, toroidal pore, or carpet models, leading to cell lysis . Some may also have intracellular targets, interfering with vital processes like DNA and protein synthesis . Beyond direct antimicrobial activity, research applications include investigating their role in immune modulation, wound healing, and even anticancer activities . This product is intended for in vitro research purposes only, such as mechanistic studies, susceptibility assays, and high-throughput screening campaigns. It is supplied as a characterized preparation to facilitate early-stage discovery and validation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antimicrobial

sequence

MEYWCYRKKPYRKCR

Origin of Product

United States

Ii. Methodologies for Discovery and Identification of Putative Antimicrobial Proteins

Experimental Approaches to Putative Antimicrobial Protein Isolation and Preliminary Characterization

Transcriptomic and Proteomic Profiling for Expression Identification

Transcriptomic and proteomic analyses are powerful high-throughput methods used to identify putative antimicrobial proteins by examining gene and protein expression levels under specific conditions, such as during an immune response.

By comparing the transcriptomes (the full range of messenger RNA molecules) and proteomes (the entire complement of proteins) of organisms or tissues exposed to pathogens with those that are not, researchers can pinpoint genes and proteins that are upregulated and potentially involved in antimicrobial defense. For instance, a study on the lined seahorse (Hippocampus erectus) utilized its genome and transcriptome data to identify 290 putative antimicrobial peptide (AMP) sequences, of which 267 were novel. nih.gov Proteome data were then used to validate the production of 118 of these potential AMPs at the protein level. nih.gov This multi-omics approach not only identifies potential candidates but also provides clues about their expression patterns in different tissues and developmental stages. nih.gov

Similarly, a combined transcriptomic and proteomic profiling of the olfactory tissues in the house mouse (Mus musculus musculus) revealed high expression levels of not only odorant-binding proteins but also various antimicrobial proteins. nih.gov This suggests a dual role for the olfactory system in both sensing and immune defense. In another study, treating Staphylococcus aureus with tannic acid and subsequently analyzing the transcriptome and proteome revealed significant changes in the expression of numerous genes and proteins. frontiersin.org This differential expression analysis pointed to the specific cellular pathways affected by the antimicrobial compound and identified proteins involved in the response. frontiersin.org

The integration of these two datasets can be particularly insightful, as the correlation between mRNA and protein expression levels is not always direct. A poor correlation can highlight the importance of post-transcriptional, translational, or post-translational regulation in the immune response. researchgate.net

Table 1: Examples of Putative Antimicrobial Proteins Identified via Transcriptomic and Proteomic Profiling

Organism/System Identified Putative Proteins/Peptides Key Findings Reference
Lined Seahorse (Hippocampus erectus) 290 putative AMP sequences (e.g., Lectins, Scolopendin-like) 267 novel sequences identified; 118 validated by proteome data. Tissue-specific expression was observed. nih.gov
House Mouse (Mus musculus musculus) Odorant-binding proteins, Lipocalins (Lcn13, Lcn14), Major urinary proteins (MUP4, MUP5) Expression of nasal lipocalins correlates with antimicrobial proteins, suggesting a role in regulating microbiota. nih.gov
Lionfish (Pterois volitans) Defensin, Pv-hepcidin, Pteroicidins B and C Identification of four cysteine-rich AMPs and two new piscidin-like peptides from transcriptome data. mdpi.com
Staphylococcus aureus (Tannic Acid treated) 503 Differentially Expressed Genes (DEGs) and related proteins TA treatment was found to inhibit the production of peptidoglycans, teichoic acids, and lipids, and disrupt protein synthesis. frontiersin.org

Biochemical Fractionation and Purification Techniques from Biological Sources

Once a biological source is suspected of containing antimicrobial proteins, biochemical techniques are used to isolate and purify these specific molecules from a complex mixture of other cellular components. longdom.org The goal is to obtain a pure sample of the protein for further characterization and activity testing.

The process typically begins with the creation of a crude extract from the source material, such as plant seeds or animal tissues. longdom.orgnih.gov This involves disrupting the cells to release their contents. longdom.org Initial purification steps often involve precipitation, using agents like ammonium (B1175870) sulfate (B86663), followed by dialysis to remove small molecules and exchange the buffer solution. nih.gov

Chromatography is a central and powerful technique in protein purification. longdom.org Several types of column chromatography are used sequentially to separate proteins based on their distinct physical and chemical properties:

Ion Exchange Chromatography: This method separates proteins based on their net charge. In a study on Cucumis sativus (cucumber) seeds, extracts were passed through a DEAE-cellulose column, which is an anion exchanger, to separate proteins with different charge characteristics. nih.gov

Size Exclusion Chromatography: This technique separates proteins based on their size and shape.

Affinity Chromatography: This highly specific method uses a ligand that binds exclusively to the protein of interest. Immunoaffinity chromatography, which uses antibodies immobilized on a column to capture the target protein, is a particularly effective approach for isolating native protein complexes from tissues. springernature.com

Hydrophobic Interaction Chromatography: This method separates proteins based on their hydrophobicity. longdom.org

Each step of the purification process is monitored using assays to detect the presence of the antimicrobial activity and techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to assess the purity of the protein fractions. longdom.org

Table 2: Common Biochemical Techniques for Protein Purification

Technique Principle of Separation Typical Application in Workflow Reference
Ammonium Sulfate Precipitation Solubility Initial fractionation of crude extract to enrich for proteins. nih.gov
Dialysis Size Buffer exchange and removal of small molecule contaminants (e.g., salts) after precipitation. nih.gov
Ion Exchange Chromatography Net Charge Separation of proteins with different charges. A key step in multi-step purification protocols. nih.gov
Affinity Chromatography Specific Binding Affinity Highly specific purification of a target protein or protein complex from a heterogeneous mixture. longdom.orgspringernature.com
Size Exclusion Chromatography Size and Shape Separation of proteins by molecular weight; also used for buffer exchange. longdom.org
SDS-PAGE Molecular Weight Assessment of protein purity and estimation of molecular weight at each stage of purification. longdom.org

Initial High-Throughput Screening for Putative Antimicrobial Activity

High-throughput screening (HTS) allows for the rapid testing of thousands of candidates for antimicrobial activity. This approach is essential for efficiently searching large libraries of peptides, natural product extracts, or synthetic molecules to identify promising leads. nih.govnih.gov

There are two primary HTS approaches:

Whole-cell-based assays: These screens test substances directly against live microorganisms. nih.gov The goal is to identify compounds that inhibit microbial growth or kill the cells. For example, a screen might test a library of peptides against various bacteria and fungi in parallel to find those with broad-spectrum activity. nih.gov A specific cell-based method called Surface Localized Antimicrobial Display (SLAY) uses E. coli to display peptides on their surface; if a displayed peptide has antimicrobial properties, it inhibits the growth of its host cell, which can then be identified through sequencing. pnas.org

Target-based assays: These screens test for molecules that interact with a specific, purified protein or enzyme that is essential for microbial survival. nih.gov

In a pilot project to find molecules with antibiofilm activity against Salmonella, a library of 1120 extracts from the Fundación MEDINA's collection was screened. frontiersin.org This HTS assay was designed to detect four types of activities: inhibition of biofilm formation, detachment of preformed biofilm, and antimicrobial activity against both planktonic and biofilm-embedded cells. frontiersin.org From this initial screen, 50 extracts were identified as hits for further investigation. frontiersin.org

These initial screens often produce a number of "hits," which are then subjected to more rigorous secondary screening and characterization to confirm their activity, determine their potency (e.g., Minimum Inhibitory Concentration or MIC), and identify the active compound. nih.govnih.gov

Table 3: High-Throughput Screening Strategies for Antimicrobial Discovery

Screening Strategy Description Example Application Reference
Multi-Organism Screen (MOS) Library members are screened in parallel against multiple microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi). A peptide library was screened against E. coli, S. aureus, and C. albicans to identify broad-spectrum AMPs. nih.gov
Biofilm Formation/Dispersal Assay Extracts or compounds are tested for their ability to either prevent the formation of biofilms or disperse pre-existing ones. A library of 1120 microbial natural product extracts was screened for activity against Salmonella biofilms. frontiersin.org
Surface Localized Antimicrobial Display (SLAY) A cell-based screen where peptides are displayed on the surface of E. coli. Antimicrobial peptides inhibit the growth of the host cell, which is then depleted from the population. A synthetic library of nanobody variants was screened to identify candidates with antimicrobial potential. pnas.org
High-Throughput Elicitor Screening (HiTES) A library of inactive compounds is used to treat a bacterial culture to induce the expression of cryptic, bioactive metabolites with antimicrobial activity. A library of 950 elicitors was used to treat S. cebuensis, leading to the discovery of cebulantin, a cryptic antibiotic. nih.gov

Iii. Classification and Nomenclature Systems for Putative Antimicrobial Proteins

Classification Based on Biological Origin and Kingdom

A primary and intuitive method for classifying putative AMPs is by their biological source. These peptides are ubiquitously distributed across all domains of life, where they serve as crucial components of the innate immune system. unmc.edunih.govcabidigitallibrary.org The major kingdoms producing AMPs include Bacteria, Fungi, Plants, and Animals. unmc.edunih.gov

Bacteria: AMPs produced by bacteria are known as bacteriocins. mdpi.comnih.govsigmaaldrich.com These peptides are ribosomally synthesized and often target bacteria that are closely related to the producing strain, playing a significant role in microbial competition. nih.govjst.go.jpnih.gov Bacteriocins are a diverse group, with well-known examples produced by both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Lactic acid bacteria, for instance, are notable producers of bacteriocins like nisin. nih.govnih.gov

Fungi: Fungi also produce a range of AMPs as part of their defense mechanisms. researchgate.net These peptides contribute to the competitive interactions of fungi with other microorganisms in their environment.

Plants: Plants synthesize a wide array of AMPs, which are integral to their defense against various pathogens. nih.govdoaj.org These peptides are found in various plant tissues, including seeds, leaves, stems, and roots. nih.govmdpi.comresearchgate.net Major families of plant AMPs include defensins, thionins, lipid transfer proteins (LTPs), heveins, and cyclotides. nih.govdoaj.orgmdpi.com

Animals: The animal kingdom is a rich source of diverse AMPs. frontiersin.org Invertebrates, such as insects, and vertebrates, including amphibians, fish, and mammals, produce a variety of these peptides. unmc.edufrontiersin.org In mammals, prominent families of AMPs include cathelicidins and defensins. frontiersin.orgnih.gov Amphibian skin is a particularly abundant source of AMPs, with magainins being a well-studied example. frontiersin.org

Table 1: Examples of Putative Antimicrobial Proteins Classified by Biological Origin

Kingdom Family/Class Example(s) Producing Organism(s)
Bacteria Bacteriocins Nisin, Pediocin PA-1, Colicins Lactococcus lactis, Pediococcus acidilactici, Escherichia coli
Fungi Fungal AMPs Plectasin, Neosartorya-pini-defensin Pseudoplectania nigrella, Neosartorya pini
Plants Defensins, Thionins Rs-AFP2, Purothionin Radish (Raphanus sativus), Wheat (Triticum aestivum)
Animals Cathelicidins, Defensins LL-37, BMAP-27, Human β-defensin 2 Humans, Cattle, Humans

Structural Classification Based on Predicted or Determined Conformation

A widely accepted method for classifying putative AMPs is based on their secondary structure, which is often critical for their antimicrobial function. unmc.edufrontiersin.orgnih.gov This classification scheme, independent of the peptide's origin, groups AMPs into four main categories: α-helical, β-sheet, mixed α-helical and β-sheet (αβ), and extended or non-αβ structures. unmc.edunih.govmdpi.comresearchgate.net

α-Helical: This is one of the most studied structural classes of AMPs. mdpi.com These peptides are typically unstructured in aqueous solutions and adopt an amphipathic α-helical conformation upon interaction with biological membranes. mdpi.com This structure allows them to interact with and disrupt the microbial cell membrane. mdpi.com Prominent examples include magainins from amphibians and LL-37 from humans. unmc.edumdpi.com

β-Sheet: Peptides in this category are characterized by the presence of two or more β-strands that form a β-sheet structure, often stabilized by disulfide bonds. mdpi.commdpi.com Defensins, found in both plants and animals, are a major group of β-sheet AMPs. unmc.edumdpi.com

Mixed α-Helical and β-Sheet (αβ): Some AMPs possess both α-helical and β-sheet elements in their structure. unmc.edunih.gov Beta-defensins are an example of this structural class. unmc.edu

Extended (non-αβ): This category includes peptides that lack a predominant secondary structure, often having an extended or random-coil conformation. unmc.edunih.gov These peptides are frequently rich in specific amino acids, such as proline, arginine, or tryptophan. mdpi.com Indolicidin (B8082527) is a well-known example of an extended AMP. unmc.edu

Table 2: Structural Classification of Putative Antimicrobial Proteins

Structural Class Key Features Example(s) Source Organism
α-Helical Forms an amphipathic α-helix LL-37, Magainin, BMAP-27 Humans, Frogs, Cattle
β-Sheet Contains two or more β-strands, often stabilized by disulfide bonds Human α-defensins, Protegrin-1 Humans, Pigs
Mixed αβ Contains both α-helical and β-sheet structures Human β-defensin-2 Humans
Extended (non-αβ) Lacks a defined secondary structure; often rich in specific amino acids Indolicidin Cattle

Categorization by Post-Translational Modifications

Many putative AMPs undergo significant modifications after their initial synthesis on the ribosome. This has led to a classification system based on the nature of these post-translational modifications (PTMs). A major group in this classification is the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). wikipedia.org202.54.226nih.gov

RiPPs are a diverse class of natural products that are initially produced as precursor peptides, which then undergo extensive enzymatic modifications to yield the mature, active peptide. wikipedia.org202.54.226

Lantibiotics: This is a prominent subclass of RiPPs characterized by the presence of the thioether amino acids lanthionine (B1674491) and methyllanthionine. wikipedia.orgmicrobenotes.comwikipedia.org These structures are formed through the dehydration of serine and threonine residues, followed by an intramolecular addition of a cysteine thiol. 202.54.226 Lantibiotics are further divided into different types based on their structure and biosynthetic machinery. wikipedia.orgoup.comtaylorandfrancis.com Nisin, a widely used food preservative, is a classic example of a lantibiotic. sigmaaldrich.commicrobenotes.com

Bacteriocins: While the term bacteriocin (B1578144) can broadly refer to any bacterially produced AMP, it is also used more specifically within the context of RiPPs. sigmaaldrich.comjst.go.jp Bacteriocins from Gram-positive bacteria are often classified into several classes, with Class I being the lantibiotics. nih.govmdpi.com Class II bacteriocins are small, heat-stable, non-lanthionine-containing peptides. wikipedia.org

Other classes of RiPPs include cyanobactins, thiopeptides, and lasso peptides, each defined by their unique set of post-translational modifications. wikipedia.org

Table 3: Classification of Putative Antimicrobial Proteins by Post-Translational Modifications

Class Subclass Defining Feature(s) Example(s)
RiPPs Lantibiotics Presence of lanthionine and/or methyllanthionine residues Nisin, Mersacidin
RiPPs Class II Bacteriocins Small, heat-stable, non-lanthionine containing peptides Pediocin PA-1, Lactococcin G
RiPPs Thiopeptides Highly modified peptides containing a nitrogen-rich macrocycle Thiomuracin
RiPPs Lasso Peptides A unique "lariat knot" structure Microcin (B1172335) J25

Functional Classification Based on Predicted Biological Activities

Putative AMPs can also be classified based on their spectrum of biological activity. cabidigitallibrary.orgmdpi.comfrontiersin.org While many AMPs exhibit broad-spectrum activity, some show a more targeted effect against specific types of microorganisms. nih.gov

Antibacterial: This is the most extensively studied function of AMPs. nih.gov They can be active against both Gram-positive and Gram-negative bacteria. mdpi.comuiowa.edu The specific antibacterial spectrum can vary widely among different peptides.

Antifungal: A significant number of AMPs display activity against various fungal pathogens, including yeasts and molds. nih.govmdpi.comfrontiersin.org Plant defensins, for example, are well-known for their antifungal properties. nih.gov

Antiviral: Some AMPs have been shown to possess antiviral activity, acting against a range of viruses. sigmaaldrich.commadbarn.com

Anti-biofilm: The ability of microorganisms to form biofilms presents a significant challenge in clinical settings. Some AMPs have demonstrated the ability to inhibit the formation of biofilms or disrupt existing ones. mdpi.com

It is important to note that many AMPs are multifunctional, exhibiting several of the activities listed above, as well as other properties such as antiparasitic or anticancer effects. sigmaaldrich.comacs.org

Table 4: Functional Classification of Putative Antimicrobial Proteins

Biological Activity Description Example(s)
Antibacterial Inhibits the growth of or kills bacteria Nisin, LL-37, BMAP-27
Antifungal Inhibits the growth of or kills fungi Plant Defensins, Histatins
Antiviral Inhibits viral replication or infectivity Defensins, Indolicidin
Anti-biofilm Prevents the formation of or disrupts microbial biofilms BMAP-27

Universal Peptide Classification Systems Based on Covalent Bonding Patterns

To overcome the limitations of classification systems based on a single criterion, universal peptide classification systems have been proposed. One such system categorizes peptides based on their covalent bonding patterns, independent of their source, activity, or three-dimensional structure. nih.govnih.govresearchgate.net This approach divides peptides into four main classes:

Class I (UCLL): Linear peptides that consist of a single polypeptide chain without any covalent crosslinks. unmc.edunih.gov

Class II (UCSS): Peptides with sidechain-to-sidechain covalent bonds, such as the disulfide bridges found in defensins or the thioether bonds in lantibiotics. unmc.edu

Class III (UCSB): Peptides with a covalent bond between a sidechain and the peptide backbone.

Class IV (UCBB): Peptides with a backbone-to-backbone covalent bond, as seen in cyclic peptides where the N- and C-termini are linked. researchgate.net

This universal system provides a systematic framework for organizing the vast diversity of peptide structures and is particularly useful for database management and computational analyses. nih.govnih.gov

Iv. Mechanistic Elucidation of Putative Antimicrobial Protein Activity

Membrane-Targeting Mechanisms

A primary and often immediate mode of action for many putative antimicrobial proteins is the targeting and disruption of the microbial cell membrane. This interaction is frequently initiated by electrostatic attraction between the cationic protein and the anionic components of the microbial cell surface.

Putative antimicrobial proteins can directly compromise the integrity of the microbial cytoplasmic membrane through the formation of pores or channels. Several models have been proposed to describe these processes, with the specific mechanism often depending on the protein's structure, concentration, and the composition of the target membrane.

Barrel-Stave Model: In this model, the antimicrobial proteins insert into the membrane, orienting themselves perpendicular to the lipid bilayer. They then aggregate to form a barrel-like structure, where the hydrophilic regions of the proteins line the interior of the pore, creating a channel through which intracellular contents can leak out.

Toroidal Pore Model: Similar to the barrel-stave model, toroidal pores are formed by the insertion of antimicrobial proteins into the membrane. However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the head groups of the lipids line the pore along with the antimicrobial proteins. This creates a more dynamic and potentially larger pore.

Carpet Model: In this mechanism, the antimicrobial proteins first accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure.

The concentration of the putative antimicrobial protein can influence the type and extent of membrane disruption. For instance, at lower concentrations, some peptides may induce the formation of discrete pores, while at higher concentrations, they can cause widespread membrane collapse consistent with the carpet model.

Table 1: Models of Pore Formation by Putative Antimicrobial Proteins

ModelDescription of MechanismKey Characteristics
Barrel-StaveProteins insert perpendicularly into the membrane and aggregate to form a pore with a hydrophilic core.- Stable, well-defined pore structure.
  • Protein-lined channel.
  • Toroidal PoreProteins insert into the membrane, inducing the lipid monolayers to bend and line the pore along with the proteins.- Dynamic pore structure.
  • Lipid and protein-lined channel.
  • Can accommodate larger molecules.
  • CarpetProteins accumulate on the membrane surface and, at a critical concentration, cause detergent-like disruption and micellization.- Non-pore forming disruption.
  • Leads to complete membrane disintegration.
  • Beyond the formation of discrete pores, putative antimicrobial proteins can induce a more general destabilization and permeabilization of the microbial membrane. This process involves the insertion of the protein into the lipid bilayer, which disrupts the packing of the lipid molecules and increases the fluidity of the membrane. This disruption can lead to a loss of the membrane's barrier function, allowing for the leakage of ions and small molecules, and ultimately leading to cell death.

    The kinetics of membrane permeabilization can be quite rapid, with some antimicrobial peptides causing significant leakage within minutes of exposure. The efficiency of this process is often dependent on the peptide-to-lipid ratio, with higher ratios leading to more extensive and faster permeabilization. For example, studies have shown that a threshold number of antimicrobial peptide molecules, on the order of 10^7 per cell, are required to kill Gram-positive bacteria by membrane disruption. nih.gov

    Table 2: Research Findings on Membrane Permeabilization Kinetics

    Antimicrobial PeptideTarget OrganismTime to 90% Cell DeathMechanism
    Crotalicidin (Ctn)Escherichia coli90 minMembrane permeabilization
    Ctn(15–34)Escherichia coli120 minMembrane permeabilization
    Crotalicidin (Ctn)Pseudomonas aeruginosa5 minMembrane permeabilization
    Ctn(15–34)Pseudomonas aeruginosa30 minMembrane permeabilization

    The initial interaction between putative antimicrobial proteins and the microbial cell is often mediated by specific components of the bacterial cell envelope. These interactions can be crucial for the subsequent membrane disruption and antimicrobial activity.

    Lipopolysaccharide (LPS): In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide, which carries a net negative charge. Cationic antimicrobial proteins are electrostatically attracted to LPS, and this binding can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This displacement disrupts the integrity of the outer membrane, allowing the antimicrobial protein to access the inner cytoplasmic membrane.

    Teichoic Acids: The cell wall of Gram-positive bacteria is rich in teichoic acids, which are anionic polymers of glycerolphosphate or ribitolphosphate. These molecules provide a net negative charge to the cell surface, serving as a primary binding site for cationic antimicrobial proteins. mdpi.com The high affinity of some antimicrobial peptides for teichoic acids can lead to an accumulation of the peptide on the cell surface, facilitating its attack on the cytoplasmic membrane. nih.gov

    The affinity of a this compound for these specific membrane components can significantly influence its antimicrobial potency and spectrum of activity.

    Table 3: Binding Affinity of Antimicrobial Peptides to Membrane Components

    Antimicrobial PeptideMembrane ComponentBinding AffinitySignificance
    CEME and derivativesLipoteichoic Acid (LTA)HighCorrelates with the ability to block LTA-induced inflammation but not directly with bactericidal activity. asm.org
    DNS-PMAP23Teichoic AcidsHighContributes to the high number of peptide molecules bound per cell required for killing. nih.gov

    Intracellular Target Engagement and Inhibition

    In addition to their effects on the cell membrane, some putative antimicrobial proteins can translocate into the cytoplasm and exert their antimicrobial activity by inhibiting essential intracellular processes. This mode of action can occur at concentrations below those required for widespread membrane lysis.

    Certain putative antimicrobial proteins have been shown to interfere with the synthesis and integrity of bacterial nucleic acids. nih.gov After crossing the cell membrane, these proteins can interact directly with DNA and RNA. nih.gov For instance, the antimicrobial peptide buforin II is known to enter bacterial cells and bind to both DNA and RNA without causing significant membrane damage. nih.gov

    Some antimicrobial peptides can inhibit DNA replication and transcription. nih.gov This can be achieved through direct binding to nucleic acids, which can block the progression of polymerases, or indirectly by causing the degradation of proteins essential for DNA synthesis. nih.gov There is also evidence that some antimicrobial proteins can inhibit the activity of bacterial topoisomerases, such as DNA gyrase, which are crucial for maintaining DNA topology during replication and transcription. nih.govresearchgate.net

    Table 4: Putative Antimicrobial Proteins with Intracellular Nucleic Acid Targets

    Antimicrobial Protein/PeptideProposed Intracellular MechanismTarget
    Buforin IIDirect binding to nucleic acids. nih.govDNA and RNA
    Indolicidin (B8082527)Inhibition of DNA synthesis. nih.govDNA
    Peptide-P2Interaction with genomic DNA. nih.govDNA
    PR-39Inhibits protein synthesis leading to degradation of proteins required for DNA synthesis. nih.govIndirectly DNA synthesis

    A significant mechanism of action for certain classes of putative antimicrobial proteins, particularly proline-rich antimicrobial peptides (PrAMPs), is the inhibition of protein synthesis. nih.gov These peptides are actively transported into the bacterial cytoplasm where they bind to the ribosome, the cellular machinery responsible for protein production.

    Structural and biochemical studies have revealed that PrAMPs, such as oncocin and bactenecin, bind within the peptide exit tunnel of the large ribosomal subunit (50S). nih.gov This binding physically obstructs the path of the nascent polypeptide chain, preventing its elongation and leading to the premature termination of protein synthesis. nih.gov Specifically, these peptides can interfere with the peptidyl transferase center, the site of peptide bond formation, and block access to the A and P sites of the ribosome. nih.gov This targeted inhibition of a fundamental cellular process is a highly effective antimicrobial strategy.

    Table 5: Proline-Rich Antimicrobial Peptides and Their Ribosomal Targets

    Antimicrobial PeptideRibosomal Binding SiteEffect on Protein Synthesis
    Oncocin derivatives (e.g., Onc112)Peptide exit tunnel of the 50S subunit, overlapping with the peptidyl transferase center. nih.govBlocks the exit of the nascent peptide chain and interferes with peptide bond formation. nih.gov
    Bactenecin (e.g., Bac7)Peptide exit tunnel of the 50S subunit.Prevents the transition from the initiation to the elongation phase of translation.
    ApidaecinBinds to the 70S ribosome. nih.govBlocks the assembly of the 50S ribosomal subunit. nih.gov

    Disruption of Essential Enzymatic Activities and Metabolic Pathways

    Beyond the physical breach of cellular barriers, a significant mode of action for some putative antimicrobial proteins involves the targeted inhibition of crucial intracellular enzymes and the disruption of fundamental metabolic pathways. This intracellular action can halt bacterial growth, replication, and even lead to cell death by interfering with processes essential for survival. patsnap.com

    These proteins can penetrate the bacterial membrane to interact with specific molecular targets within the cytoplasm. researchgate.net Their mechanisms include the inhibition of protein synthesis, DNA replication, and enzymatic activity. patsnap.comnih.gov For example, some antimicrobial peptides can bind to the bacterial ribosome, preventing the translation of messenger RNA into proteins and thereby stopping protein production. patsnap.com Others target enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV, which prevents the unwinding and replication of bacterial DNA. patsnap.com

    Furthermore, some peptides have been shown to specifically bind to and inhibit the function of essential bacterial proteins. The proline-rich antimicrobial peptide (PrAMP), pyrrhocoricin, has been demonstrated to specifically bind to the bacterial heat shock protein DnaK in E. coli. nih.gov This binding inhibits the ATPase activity of DnaK, a crucial function for proper protein folding. nih.gov Inhibition of protein folding can have cascading effects, including the inactivation of enzymes responsible for antibiotic resistance. asm.org Another example is microcin (B1172335) J25, a ribosomally synthesized peptide that targets RNA polymerase, blocking a key step required for efficient transcription. nih.gov

    The targeting of these intracellular processes represents a sophisticated antimicrobial strategy. By disrupting the central dogma of molecular biology—DNA replication, transcription, and translation—or by incapacitating essential chaperones like DnaK, these proteins effectively shut down the bacterium's ability to function and proliferate. patsnap.comnih.gov

    Interactive Data Table: Examples of Enzymatic Inhibition by Antimicrobial Peptides

    Antimicrobial Peptide/ProteinTarget Enzyme/ProcessMicrobial SpeciesConsequence of InhibitionReference(s)
    PyrrhocoricinDnaK (Heat Shock Protein)Escherichia coliInhibition of ATPase activity, disruption of protein folding. nih.gov nih.gov
    Microcin J25RNA PolymeraseEscherichia coliBlocks trigger-loop folding, inhibiting transcription. nih.gov nih.gov
    IndolicidinDNA SynthesisEscherichia coliHalts DNA replication without causing cell lysis. nih.gov nih.gov
    Buforin IIDNA/RNA SynthesisEscherichia coliBinds to DNA and RNA, inhibiting cellular functions. nih.gov nih.gov

    Modulation of Microbial Cell Wall Synthesis and Integrity

    The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. nih.gov Putative antimicrobial proteins can exert potent bactericidal effects by targeting and disrupting the synthesis and integrity of this vital structure. mdpi.com This mechanism can involve inhibiting the synthesis of cell wall components or directly compromising the structural integrity of the existing wall. mdpi.com

    A key target for many antimicrobial peptides is Lipid II, a precursor molecule essential for the synthesis of peptidoglycan. nih.gov By binding to Lipid II, these peptides prevent its incorporation into the growing peptidoglycan chain, thereby halting cell wall formation. nih.gov The fungal antimicrobial peptide Copsin, for instance, is known to interfere with the biosynthesis of the cell wall in various Gram-positive bacteria. nih.gov

    The inhibition of peptidoglycan synthesis is closely linked to the process of cell division. In many bacteria, the formation of a new cell wall at the division septum is a critical step. Antibiotics that inhibit this process, such as beta-lactams and glycopeptides, have been shown to arrest cell division entirely. nih.gov They can prevent the recruitment of major peptidoglycan synthases, like Penicillin-Binding Protein 2 (PBP2), to the division site, thereby stopping the closure of the septum. nih.gov Similarly, antimicrobial proteins can disrupt the assembly of the "Z-ring," a structure formed by the FtsZ protein that acts as a scaffold for the cell division machinery and guides the synthesis of the new peptidoglycan wall. rsc.org Inhibition of the interaction between FtsZ and another protein, ZipA, can lead to incomplete division and subsequent cell death. rsc.org

    Key enzymes in the peptidoglycan synthesis pathway are also direct targets. MurA, which catalyzes the first committed step in this pathway, and PBPs, which are responsible for the final cross-linking of peptidoglycan chains, are well-established targets for antimicrobial agents. mdpi.com By inhibiting these enzymes, antimicrobial proteins can effectively weaken the cell wall, leading to lysis and bacterial death. mdpi.com

    Host Defense Modulation and Immunomodulatory Roles (in non-clinical contexts)

    In addition to their direct antimicrobial activities, many putative antimicrobial proteins, often referred to as host defense peptides (HDPs), play a crucial role as immunomodulators. nih.govmdpi.com They are key components of the innate immune system, capable of orchestrating the host's response to infection by linking the innate and adaptive immune systems. nih.govnih.gov These immunomodulatory functions are diverse and include the recruitment of immune cells, induction of cytokines and chemokines, and the suppression of excessive inflammatory responses. nih.govnih.gov

    HDPs can act as chemoattractants, directly recruiting leukocytes and other immune cells to the site of infection. nih.govnih.gov For example, the bovine cathelicidin-derived peptide Bac2A has been shown to be chemotactic for monocytic cells. nih.gov Furthermore, these peptides can indirectly promote leukocyte recruitment by stimulating host cells to produce and release chemokines. nih.gov

    A significant immunomodulatory role of HDPs is their ability to induce the production of cytokines and chemokines, which are signaling molecules that regulate immune responses. nih.gov Peptides like the human cathelicidin (B612621) LL-37 and the bovine peptide indolicidin can induce the production of the chemokine Interleukin-8 (IL-8) in bronchial epithelial cells. nih.gov The expression of antimicrobial proteins is itself regulated by a network of cytokines. nih.gov Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), often produced in response to pathogens, can potently induce the expression of other antimicrobial proteins. nih.gov This creates a positive feedback loop that amplifies the initial immune response. IL-1β, along with IL-6 and IL-23, can also promote the differentiation of T helper 17 (TH17) cells, which in turn produce IL-17 and IL-22, cytokines that further enhance the expression of antimicrobial proteins by epithelial cells. nih.gov

    Conversely, HDPs can also exhibit anti-inflammatory properties. They can inhibit the potent pro-inflammatory responses triggered by bacterial components like lipopolysaccharide (LPS). nih.gov Both LL-37 and indolicidin have been shown to suppress the LPS-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) by human macrophages. nih.gov This dual pro- and anti-inflammatory capability allows HDPs to help maintain immune homeostasis, activating a robust response to eliminate pathogens while preventing excessive inflammation that could damage host tissues. nih.gov

    Interactive Data Table: Immunomodulatory Functions of Host Defense Peptides

    Host Defense PeptideImmunomodulatory ActivityTarget Cell Type(s)EffectReference(s)
    LL-37 (human cathelicidin)Chemokine InductionBronchial epithelial cellsInduces production of Interleukin-8 (IL-8). nih.gov nih.gov
    LL-37 (human cathelicidin)Anti-inflammatoryMacrophages/MonocytesInhibits LPS-induced TNF-α secretion. nih.gov nih.gov
    Indolicidin (bovine cathelicidin)Chemokine InductionBronchial epithelial cellsInduces production of Interleukin-8 (IL-8). nih.gov nih.gov
    Indolicidin (bovine cathelicidin)Anti-inflammatoryMacrophages/MonocytesInhibits LPS-induced TNF-α secretion. nih.gov nih.gov
    Bac2A (bovine cathelicidin derivative)ChemotaxisMonocytic cells (THP-1)Attracts immune cells to the site of action. nih.gov nih.gov
    Defensins (human)Adjuvant ActivityB lymphocytesEnhance the production of specific IgG antibodies. nih.gov nih.gov

    V. Genetic Regulation and Expression Dynamics of Putative Antimicrobial Proteins

    Genomic Organization and Gene Cluster Analysis of Putative Antimicrobial Protein Encoding Sequences

    The genes encoding putative antimicrobial proteins are frequently organized in specific arrangements within the genome, often found in biosynthetic gene clusters (BGCs). These clusters contain the necessary genes for peptide production, modification, and transport, enabling a coordinated synthesis process.

    Genome mining has become a vital tool for identifying novel BGCs that encode for putative antimicrobial compounds. For instance, in bacteria like Paenibacillus polymyxa, multiple gene clusters responsible for the biosynthesis of antimicrobial proteins have been identified. researchgate.net Analysis of these clusters reveals the arrangement of genes that encode the structural peptide alongside genes for putative biosynthetic proteins. researchgate.net In a study of Exiguobacterium profundum PHM11, 17 BGCs were identified, including those for saccharides and terpenes, showcasing the diverse antimicrobial potential encoded within a single organism's genome. frontiersin.org

    The use of bioinformatics tools like BAGEL4 facilitates the identification of putative bacteriocin (B1578144) open reading frames (ORFs) and their associated gene clusters. frontiersin.orgscienceasia.org This approach has been successful in identifying gene clusters for known antimicrobial peptides like plantaricin in Lactiplantibacillus plantarum. scienceasia.org Furthermore, analysis of thousands of Streptomyces genomes has led to the discovery of highly conserved genes with antimicrobial characteristics, organized into distinct clusters. frontiersin.org

    The genomic organization can also be more scattered. In some bacteria, putative AMP sequences are found "encrypted" within the sequences of other proteins, such as those that bind to nucleic acids. nih.gov This suggests a dual function for these proteins and a complex evolutionary path for the emergence of antimicrobial activity.

    Below is a table summarizing examples of genomic organization of putative AMPs in different microorganisms.

    OrganismBioinformatic Tool/MethodKey Findings
    Streptomyces spp.HMM sequence profilesIdentified 19 highly conserved gene clusters predicted to encode AMPs across 2061 genomes. frontiersin.org
    Exiguobacterium profundum PHM11BAGEL 417 biosynthetic gene clusters (BGCs) were identified, including those for terpenes and saccharides. frontiersin.org
    Paenibacillus polymyxa Kp10Genome MiningRevealed multiple gene clusters for the biosynthesis of various antimicrobial proteins and peptides. researchgate.net
    Various Bacterial TaxaAMPA softwarePredicted over 300,000 putative AMPs encrypted within bacterial proteomes. nih.gov
    Lactiplantibacillus plantarum ZBK1-5BAGEL4Confirmed the presence of bacteriocin synthesis genes, specifically for plantaricin KJ, EF, A, and N. scienceasia.org

    Transcriptional and Translational Regulatory Mechanisms Governing Expression

    The expression of putative antimicrobial proteins is tightly controlled at both the transcriptional and translational levels to ensure their production is timely and resource-efficient.

    Transcriptional Regulation: Transcriptional control is often mediated by transcription factors that respond to specific environmental cues. nih.gov In bacteria, transcription can be modulated through mechanisms like transcription attenuation, where the termination of transcription is conditionally controlled. asm.org For example, the expression of genes can be regulated by the presence of a specific metabolite, protein, or RNA that influences the formation of a terminator hairpin structure in the mRNA leader sequence. asm.org In the context of AMPs, this allows the cell to rapidly induce expression in response to microbial challenges.

    Translational Regulation: Post-transcriptional regulation is also critical and can be controlled by RNA-binding proteins (RBPs) and small RNAs (sRNAs). nih.gov These molecules can affect gene expression by altering mRNA stability or the efficiency of translation initiation. nih.gov For instance, an RBP might bind to the 5' untranslated region (UTR) of an mRNA encoding a putative AMP, either blocking or facilitating ribosome access to the Shine-Dalgarno sequence. nih.gov In some cases, the processing of a long RNA leader sequence by an endonuclease like RNase III is required to expose the ribosome-binding site and allow for efficient translation of the antimicrobial protein. umich.edu

    A summary of regulatory mechanisms is provided in the table below.

    Regulatory LevelMechanismDescription
    Transcriptional Transcription AttenuationConditional termination of transcription based on the presence of regulatory effectors (metabolites, proteins, RNAs) that control the formation of a terminator structure in the mRNA. asm.org
    Transcriptional Transcription FactorsProteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov
    Translational RNA-Binding Proteins (RBPs)Proteins that bind to RNA molecules to regulate translation initiation, stability, and transcript elongation. nih.gov
    Translational Ribosome-Binding Site AccessibilityThe efficiency of translation initiation can be controlled by the accessibility of the ribosome-binding site on the mRNA, which can be modulated by secondary structures or the binding of regulatory molecules. nih.govumich.edu

    Environmental and Cellular Stress-Induced Expression Patterns

    The expression of many putative antimicrobial proteins is induced by various environmental and cellular stresses, reflecting their role in adaptation and defense.

    In bacteria, environmental stressors can trigger adaptive responses that include the production of antimicrobial compounds. ecoevorxiv.org For instance, in Yersinia pseudotuberculosis, the expression of a Type VI Secretion System (T6SS), which can have antimicrobial functions, is activated under stress conditions such as osmotic and oxidative stress. asm.org Similarly, the translational GTPase BipA in Yersinia pestis modulates protein expression under stress conditions, including the regulation of the bacteriocin pesticin. asm.org

    In plants, both biotic and abiotic stresses can induce the expression of a wide array of antimicrobial proteins. nih.gov Pathogen infection is a primary trigger, leading to the coordinated activation of AMP genes through multiple signaling pathways. epa.gov Abiotic factors such as salinity, drought, and extreme temperatures also significantly enhance the expression of certain plant AMPs. mdpi.com For example, treating tomato plants with systemin, a peptide hormone, bolstered their resilience to salt stress by activating key ion transporters and enhancing the cellular antioxidant capacity. mdpi.com Osmotin, a pathogenesis-related protein, is another example of a stress-responsive protein that helps plants combat various environmental stressors by maintaining osmotic balance. mdpi.com

    The table below lists examples of stress-induced expression of putative AMPs.

    Organism/SystemStressorInduced Protein/System
    PlantsBiotic (pathogen infection) and Abiotic (salinity, drought)Various antimicrobial proteins and peptides (e.g., defensins, osmotin). nih.govepa.govmdpi.com
    Yersinia pseudotuberculosisOsmotic stress, oxidative stress, metal ion concentrationsType VI Secretion System 4 (T6SS4). asm.org
    Yersinia pestisStress conditionsBacteriocin pesticin (regulated by BipA). asm.org

    Role of Regulatory Networks and Two-Component Systems in this compound Production

    Complex regulatory networks, particularly two-component systems (TCSs), play a pivotal role in sensing environmental signals and modulating the expression of genes involved in antimicrobial protein production and resistance.

    TCSs are a primary mechanism by which bacteria sense and respond to environmental changes. nih.gov They typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. nih.gov Upon sensing an external stimulus, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, which in turn modulates the expression of target genes. nih.govmdpi.com

    These systems are integral to the regulation of virulence and antibiotic resistance. oup.com For example, TCSs can be activated by exposure to antibiotics or conditions within a host, leading to changes in cell physiology that increase resistance, such as modifications to the cell surface or increased biofilm formation. nih.gov In pathogenic Gram-negative bacteria like Pseudomonas aeruginosa, a significant number of TCSs are involved in regulating gene expression in response to environmental signals, including antibiotic exposure. mdpi.com While the direct link to specific this compound production is an area of ongoing research, the role of TCSs in controlling broad antimicrobial resistance and virulence factor expression suggests their involvement in regulating these defense mechanisms.

    Evolutionary Insights into Gene Expression of Putative Antimicrobial Proteins

    The evolution of gene expression for putative antimicrobial proteins is shaped by the continuous arms race between hosts and pathogens. This has led to a remarkable diversity of AMPs and their regulatory systems.

    The genes encoding AMPs can evolve rapidly, with evidence of gene duplication and loss events shaping the AMP repertoire in different species. For instance, in bats, the evolution of α- and β-defensin gene families appears to be influenced by diet and the associated microbiome. nih.gov This suggests that the expression of these AMPs has been tailored to the specific microbial challenges encountered by different species.

    Comparative genomics reveals that some putative AMPs are highly conserved across species, indicating a fundamental and ancient role in immunity. frontiersin.org Conversely, many AMPs are unique to specific species, suggesting more recent evolutionary adaptations. nih.gov The concept of "encrypted" AMPs within larger proteins that are not primarily antimicrobial suggests a mechanism for the evolution of new antimicrobial functions. nih.govnih.gov

    The study of resistance evolution also provides insights into the selective pressures on AMP expression. Research indicates that the evolution of resistance against certain AMPs is limited, which may be due to their physicochemical properties and mechanisms of action that are difficult for bacteria to overcome. researchgate.net This highlights the evolutionary success of certain AMP structures and expression strategies in maintaining their efficacy over time.

    Vi. Evolutionary Biology and Comparative Analysis of Putative Antimicrobial Proteins

    Phylogenetic Reconstruction and Evolutionary Divergence of Putative Antimicrobial Proteins

    Phylogenetic reconstruction is a powerful tool used to infer the evolutionary relationships between different antimicrobial peptides (AMPs) and proteins. nih.govmdpi.com By comparing their amino acid or nucleotide sequences, researchers can construct phylogenetic trees that illustrate how these molecules have diverged over time from common ancestors. researchgate.netresearchgate.netstanford.edu This analysis is crucial for understanding the origins of novel AMPs and tracking the evolution of different AMP families across various species. nih.gov

    The evolutionary divergence of PAMPs is often driven by positive selection, a process where new variants with advantageous traits are favored and become more common in a population. harvard.edu This is particularly evident in the rapid evolution of AMPs in organisms facing diverse and evolving microbial threats. uts.edu.aufrontiersin.org For instance, studies on amphibian and insect AMPs have revealed significant sequence divergence, suggesting an ongoing evolutionary arms race with pathogens. researchgate.netnih.gov Gene duplication is another key mechanism driving the divergence of PAMPs, creating opportunities for neofunctionalization, where one copy of the gene retains its original function while the other evolves a new one. harvard.edufrontiersin.orgmdpi.com

    Table 1: Key Mechanisms in the Evolutionary Divergence of Putative Antimicrobial Proteins

    MechanismDescription
    Positive Selection The process by which new, advantageous genetic variants sweep through a population. In PAMPs, this often leads to enhanced antimicrobial activity or the ability to target new pathogens.
    Gene Duplication The creation of a copy of a gene, which can then diverge in sequence and function from the original. This allows for the expansion of the AMP repertoire.
    Functional Divergence Following gene duplication, one gene copy may evolve a new function (neofunctionalization) or the original function may be partitioned between the two copies (subfunctionalization).

    Analysis of Evolutionary Conservation of Amino Acid Residues and Functional Motifs

    Despite the rapid evolution of many PAMPs, certain amino acid residues and functional motifs are highly conserved across different species and even across different AMP families. mdpi.commdpi.com This conservation indicates that these elements are critical for the structure and function of the peptides. For example, the arrangement of cysteine residues that form disulfide bridges is often conserved, as these bonds are essential for maintaining the three-dimensional structure of the peptide, which is crucial for its antimicrobial activity. mdpi.compnas.org

    Functional motifs, which are short, conserved sequences of amino acids, often correspond to the active sites of the peptides responsible for interacting with microbial membranes or other targets. mdpi.com The conservation of cationic and hydrophobic residues in specific patterns is a common feature of many AMPs, as this amphipathic nature allows them to disrupt bacterial cell membranes. nih.gov The study of these conserved regions can help researchers identify new PAMPs and design synthetic peptides with enhanced antimicrobial properties.

    Table 2: Examples of Conserved Features in Putative Antimicrobial Proteins

    Conserved FeatureFunctional SignificanceExample AMP Family
    Cysteine Residues Form disulfide bridges that stabilize the peptide's structure.Defensins mdpi.com
    Cationic Amino Acids (e.g., Lysine, Arginine) Mediate interaction with negatively charged microbial membranes.Cathelicidins
    Hydrophobic Amino Acids (e.g., Leucine, Isoleucine) Facilitate insertion into and disruption of the lipid bilayer of microbial membranes.Brevinins researchgate.net
    Proline-Rich Motifs Can be involved in non-lytic mechanisms, such as inhibiting protein synthesis.Proline-rich AMPs (PrAMPs) frontiersin.org

    Co-Evolutionary Dynamics between Putative Antimicrobial Proteins and Microbial Counter-Defense Strategies

    The relationship between hosts and pathogens is often described as an "evolutionary arms race," where the host evolves new defense mechanisms, and the pathogen, in turn, evolves ways to evade them. nih.govquadram.ac.uktaylorandfrancis.comberkeley.eduresearchgate.net PAMPs are a key component of the host's arsenal (B13267) in this conflict. researchgate.net As hosts evolve more potent or novel AMPs, bacteria develop resistance mechanisms to counteract their effects. nih.gov

    Microbial counter-defense strategies against PAMPs are diverse and include:

    Alteration of the cell surface: Bacteria can modify their cell membranes to reduce the binding of cationic AMPs.

    Efflux pumps: Some bacteria possess pumps that can actively transport AMPs out of the cell.

    Proteolytic degradation: Microbes can secrete proteases that cleave and inactivate AMPs.

    Biofilm formation: The extracellular matrix of biofilms can prevent AMPs from reaching the bacterial cells. nih.gov

    This continuous cycle of adaptation and counter-adaptation drives the rapid evolution of both PAMPs and microbial resistance mechanisms, leading to a dynamic co-evolutionary relationship. researchgate.netasm.org Understanding these dynamics is crucial for developing new antimicrobial therapies that are less prone to the development of resistance. researchgate.net

    Comparative Genomics and Proteomics for Interspecies and Intraspecies Diversity

    Comparative genomics and proteomics are invaluable tools for studying the diversity of PAMPs both between different species (interspecies) and within a single species (intraspecies). nih.govmdpi.com By comparing the genomes of different organisms, researchers can identify genes encoding PAMPs and study how these gene families have expanded or contracted in different lineages. frontiersin.orgmdpi.comnih.gov This can reveal how the repertoire of PAMPs has adapted to the specific ecological niches and pathogen pressures faced by different species. nih.gov

    Proteomic approaches, which involve the large-scale study of proteins, allow for the direct identification and quantification of PAMPs produced by an organism. mdpi.comfrontiersin.org This can provide a more accurate picture of the antimicrobial defenses of an organism than genomics alone, as it reflects the proteins that are actually being expressed. mdpi.com Comparative proteomics can reveal differences in PAMP expression between different species or between different populations of the same species, providing insights into how antimicrobial defenses are tailored to specific environments. harvard.edumdpi.com

    A network-based analysis of putative AMPs within the proteomes of different bacterial taxa suggests that the sequence similarities of these hidden AMPs can influence bacterial predominance in a given microbiome. nih.govresearchgate.netnih.govfrontiersin.org

    Origins and Cryptic Nature of Encrypted Antimicrobial Peptides within Larger Proteins

    A fascinating and relatively recent discovery is the existence of "encrypted" or "cryptic" antimicrobial peptides. upenn.edubig-data-biology.orgmdpi.compennmedicine.orgnih.govnih.gov These are AMPs that are hidden within the sequence of larger proteins that often have no apparent role in the immune system. upenn.edubig-data-biology.orgmdpi.comnih.govupenn.eduacs.org These precursor proteins can be involved in a wide range of biological processes, from blood coagulation to metabolism. mdpi.com

    The release of these cryptic peptides is typically triggered by proteolytic cleavage, which can be carried out by host or microbial proteases during infection or inflammation. big-data-biology.orgmdpi.comnih.gov This mechanism allows for a rapid, localized release of antimicrobial agents at the site of infection. The discovery of encrypted AMPs has significantly expanded our understanding of the innate immune system and has opened up new avenues for the discovery of novel antibiotics. upenn.edupennmedicine.orgupenn.eduacs.org Researchers are now using computational and experimental approaches to mine proteomes for these hidden antimicrobial sequences. upenn.eduacs.org

    Table 3: Selected Examples of Proteins Harboring Encrypted Antimicrobial Peptides

    Precursor ProteinPrimary FunctionEncrypted Peptide Example
    HemoglobinOxygen transportHemocidin nih.gov
    LactoferrinIron bindingLactoferricin big-data-biology.org
    FibrinogenBlood clottingFibrinogen-derived peptides mdpi.com
    Apolipoprotein BLipid transportApoB-derived peptides upenn.eduacs.org

    Vii. Structural Characterization Methodologies for Putative Antimicrobial Proteins

    Computational Approaches to Three-Dimensional Structure Prediction

    Computational modeling serves as a critical first step in characterizing putative antimicrobial proteins, offering rapid and cost-effective means to generate structural hypotheses. These methods are broadly categorized into template-based modeling and ab initio prediction.

    Homology or comparative modeling constructs a three-dimensional model of a protein based on its amino acid sequence and its similarity to one or more known protein structures that serve as templates. longdom.org This approach is effective when the target protein shares significant sequence homology with a protein of known structure.

    The process involves four main steps: identifying suitable templates from structural databases like the Protein Data Bank (PDB), aligning the target sequence with the template(s), building the 3D model, and finally, assessing the quality of the model. longdom.org

    I-TASSER (Iterative Threading ASsembly Refinement) is a prominent hierarchical server for protein structure and function prediction. nih.gov It first identifies structural templates from the PDB using a meta-server threading approach called LOMETS. nih.gov Subsequently, it constructs full-length atomic models through iterative fragment assembly simulations. nih.govzhanggroup.org I-TASSER has been successfully used to predict the 3D structures of putative antimicrobial peptides, which can then be used for further analysis, such as docking studies to understand interactions with targets like viral proteins. researchgate.netmicropublication.org

    For example, homology modeling was used to predict the structure of Ace-AMP1, an antimicrobial protein from onion seeds, using non-specific lipid transfer protein (ns-LTP) structures as templates. nih.gov The resulting model revealed that while Ace-AMP1 shares a global fold with ns-LTPs, its hydrophobic cavity is blocked by bulky residues, explaining its inability to transfer lipids. nih.gov

    Table 1: Overview of Selected Template-Based Modeling Tools

    Tool Name Approach Key Features
    I-TASSER Hierarchical method using threading and iterative fragment assembly. nih.govzhanggroup.org Predicts 3D structure and provides functional annotations, including ligand-binding sites and Gene Ontology terms. nih.govmicropublication.org
    PEP-FOLD De novo and template-based peptide structure prediction. Optimized for predicting the structure of short peptides, often from 5 to 50 amino acids.

    | MODELLER | Comparative protein structure modeling. | Used to generate a 3D model of a protein based on its sequence alignment with known related structures. nih.gov |

    When suitable structural templates are unavailable, ab initio (or de novo) prediction methods are employed. These approaches predict the protein structure from the amino acid sequence alone, without relying on templates. nih.govnih.gov This is particularly important for antimicrobial peptides, as many may possess novel folds not yet represented in structural databases. nih.gov

    Large-scale ab initio 3D modeling of structurally uncharacterized AMPs has revealed similarities to known folds as well as unique, previously unseen structures. nih.gov For instance, this approach predicted that Lebocin Peptide 1A and Odorranain M form β-hairpins, while Ponericin Q42 and Latarcin 4a adopt α-helical folds. nih.gov The modeling also identified potentially novel folds for proteins like Microcin (B1172335) M and Ipomicin. nih.gov These computational strategies are vital for expanding the known structural universe of AMPs and understanding the range of protein scaffolds that can exhibit antimicrobial activity. nih.govresearchgate.net

    Following the generation of a computational model, its quality and reliability must be rigorously assessed. Several bioinformatics tools are available for structural validation, each evaluating different aspects of the predicted model. nih.gov

    PROCHECK assesses the stereochemical quality of a protein structure. gmu.edu Its primary output is the Ramachandran plot, which visualizes the distribution of the backbone dihedral angles (phi, φ, and psi, ψ). gmu.edu A high-quality model will have the vast majority of its residues in the most favorable or allowed regions of the plot. researchgate.netresearchgate.net

    Other validation tools include VERIFY3D , which determines the compatibility of a 3D model with its own amino acid sequence by assigning a structural class based on its location and environment and comparing it to known structures. nih.gov

    | VERIFY3D | Checks compatibility of the 3D structure with the 1D amino acid sequence. nih.gov | A profile score where positive values indicate a compatible model. nih.gov |

    Biophysical Techniques for Structural and Interaction Analysis

    Biophysical techniques provide experimental data that can validate computational models and offer deeper insights into the structure of putative antimicrobial proteins and their interactions with biological membranes.

    Circular Dichroism (CD) spectroscopy is a widely used technique for estimating the secondary structure of proteins and peptides in solution. nih.gov The method measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. americanpeptidesociety.org The resulting CD spectrum provides a signature characteristic of the protein's secondary structural elements. nih.govamericanpeptidesociety.org

    α-helical structures typically show two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. nih.govamericanpeptidesociety.org

    β-sheet structures are characterized by a negative band near 217 nm and a positive band around 195 nm. nih.govamericanpeptidesociety.org

    Unordered or random coil peptides generally display a single strong negative band below 200 nm. nih.gov

    A significant finding from CD studies is that many linear, cationic antimicrobial peptides are unstructured in an aqueous solution but adopt a more ordered secondary structure, often an α-helix, upon interacting with membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS). nih.gov This conformational change is often crucial for their antimicrobial function. mdpi.com

    Table 3: Characteristic CD Wavelengths for Protein Secondary Structures

    Secondary Structure Wavelength of Negative Band(s) (nm) Wavelength of Positive Band(s) (nm)
    α-Helix ~222 and ~208 nih.gov ~192 nih.gov
    β-Sheet ~217 nih.gov ~195 nih.gov

    | Random Coil | Below 200 nih.gov | N/A |

    Differential Scanning Calorimetry (DSC) is a powerful thermodynamic technique used to study the effects of antimicrobial peptides on the structure and stability of model membranes. nih.govuss.cl DSC measures the heat changes that occur in lipid bilayers as they transition from a gel phase to a liquid-crystalline phase upon heating. uss.cl

    By monitoring how the peptide affects the main phase transition temperature (Tm) and the enthalpy (ΔH) of this transition, DSC provides quantitative information about the peptide-membrane interaction. nih.govresearchgate.net These studies can reveal whether a peptide binds to the surface of the membrane or inserts itself into the hydrophobic core, and they can demonstrate preferential interactions with specific types of phospholipids. nih.govnih.gov Such insights are crucial for understanding the mechanisms of membrane perturbation, which can range from pore formation to detergent-like disruption. researchgate.netnih.gov

    For example, a DSC study comparing the peptides SAAP-148 and OP-145 on model membranes composed of DMPG/TMCL (80:20 mol/mol) showed that SAAP-148 had a more pronounced effect. mdpi.com At a 4 mol% concentration, SAAP-148 significantly broadened the transition peak and reduced the melting enthalpy, indicating a stronger interaction and disruption of the lipid packing compared to OP-145. mdpi.com

    Table 4: DSC Analysis of Peptide Interaction with PG/CL Model Membranes

    Condition Transition Temperature (Tm) in °C Melting Enthalpy (ΔH) in kcal/mol
    PG/CL membrane only 22.8 3.9
    + OP-145 (1 mol%) 22.8 3.5
    + OP-145 (4 mol%) 22.6 3.1
    + SAAP-148 (1 mol%) 22.8 3.4
    + SAAP-148 (4 mol%) 21.6 2.1

    Data adapted from a study on the membrane activity of LL-37 derived peptides. mdpi.com


    Mass Spectrometry for Characterization of Molecular Mass and Modifications

    Mass spectrometry (MS) is an indispensable analytical tool for the initial structural characterization of putative antimicrobial proteins. wikipedia.org It provides precise measurements of molecular mass and is highly effective at identifying and locating post-translational modifications (PTMs), which are often critical for the protein's antimicrobial activity. wikipedia.orgucsf.edu

    The two primary ionization techniques used for protein analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). wikipedia.org In a "top-down" approach, the intact protein is ionized, allowing for the accurate determination of its molecular weight. This can quickly confirm if the expressed protein matches the mass predicted from its gene sequence. Any deviation may suggest the presence of PTMs or unexpected cleavage. ucsf.edu

    For more detailed analysis, a "bottom-up" proteomics approach is commonly employed. nih.gov In this method, the protein is enzymatically digested into smaller peptide fragments, typically using trypsin. These fragments are then analyzed by mass spectrometry. By comparing the measured masses of these peptides to a theoretical digest of the predicted protein sequence, researchers can confirm the protein's identity. ucsf.edu

    Furthermore, tandem mass spectrometry (MS/MS) is used to sequence these peptides and pinpoint modifications. ucsf.edu In an MS/MS experiment, a specific peptide fragment is selected, fragmented further, and the masses of the resulting smaller fragments are measured. This fragmentation pattern provides sequence information and reveals the exact location of any modified amino acids by identifying the characteristic mass shift they introduce. ucsf.edu This level of detail is crucial, as modifications like amidation, cyclization, or glycosylation can dramatically impact the function of an antimicrobial peptide.

    Table 1: Common Post-Translational Modifications in Antimicrobial Proteins Detected by Mass Spectrometry This table is interactive and can be sorted by clicking on the column headers.

    Modification Mass Shift (Da) Description
    Amidation (C-terminal) -0.984 Replacement of the C-terminal carboxyl group with an amide group.
    Phosphorylation +79.966 Addition of a phosphate (B84403) group, typically on serine, threonine, or tyrosine residues.
    Acetylation (N-terminal) +42.011 Addition of an acetyl group to the N-terminus of the protein.
    Hydroxylation +15.995 Addition of a hydroxyl group, commonly to proline or lysine.

    | Disulfide Bond | -2.016 | Formation of a covalent bond between two cysteine residues (loss of 2 H atoms). |

    Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for High-Resolution Structures (General mention, not specific data)

    To understand the precise three-dimensional (3D) arrangement of atoms in a putative antimicrobial protein, researchers primarily turn to Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. davuniversity.orgnih.gov These two complementary techniques are the most widely applied methods for determining macromolecular structures at high resolution. nih.govnews-medical.net

    X-ray Crystallography determines the atomic and molecular structure of a protein by analyzing the diffraction pattern produced when a beam of X-rays passes through a protein crystal. wikipedia.orgnih.gov The first and often most challenging step is to grow a high-quality, ordered crystal of the purified protein. peakproteins.com When exposed to an X-ray beam, the electrons in the crystal's atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.orgnih.gov A detailed atomic model of the protein is then built to fit this electron density map. peakproteins.com X-ray crystallography can resolve structures of very large proteins and complexes with high precision and is not limited by the size or atomic weight of the molecule. news-medical.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy is used to obtain structural and dynamic information about proteins in solution, which can more closely mimic their native physiological environment. nih.govwikipedia.org This technique relies on the magnetic properties of atomic nuclei. wikipedia.org The protein sample is placed in a strong magnetic field and irradiated with radio waves, causing specific nuclei (like ¹H, ¹³C, and ¹⁵N) to "resonate". researchgate.net The frequencies at which they resonate are sensitive to their local chemical environment. By analyzing complex NMR spectra, researchers can calculate the distances between specific atoms within the protein. This set of distance constraints is then used to compute a family of 3D structures that are consistent with the experimental data. davuniversity.org A major advantage of NMR is its ability to study protein dynamics and flexibility in solution, providing insights into how the protein might move or interact with other molecules. news-medical.netwikipedia.org

    Both methods provide invaluable, albeit different, views of a protein's structure. The choice between them often depends on the protein's properties, such as its size, solubility, and ability to crystallize.

    Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for Protein Structure Determination This table is interactive and can be sorted by clicking on the column headers.

    Feature X-ray Crystallography NMR Spectroscopy
    Sample State Solid (Crystal) Solution (Liquid)
    Typical Protein Size Limit No theoretical upper limit Generally < 70 kDa
    Primary Information Static 3D atomic coordinates (electron density map) wikipedia.org Ensemble of 3D structures, dynamics, and interactions in solution davuniversity.orgnews-medical.net
    Key Advantage High resolution, applicable to very large molecules and complexes. news-medical.net Provides information on molecular dynamics; no crystallization needed. news-medical.net

    | Key Disadvantage | Requires well-ordered crystals, which can be difficult to obtain. peakproteins.com | Limited to smaller, soluble proteins; can be complex to analyze. davuniversity.org |

    Viii. Functional Validation and Activity Profiling of Putative Antimicrobial Proteins Non Clinical Contexts

    In Vitro Antimicrobial Activity Assays

    The initial characterization of a putative antimicrobial protein's function involves determining its direct effect on microbial growth and viability. This is primarily accomplished through standardized assays that measure the minimum concentrations required to inhibit growth or kill the target microorganisms.

    Determination of Minimum Inhibitory Concentration (MIC)

    The Minimum Inhibitory Concentration (MIC) is a fundamental parameter that quantifies the potency of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism under defined in vitro conditions. springernature.com The most common method for determining the MIC of putative antimicrobial proteins is the broth microdilution assay. youtube.com

    In this assay, serial dilutions of the antimicrobial protein are prepared in a liquid growth medium within a 96-well microtiter plate. springernature.comyoutube.com A standardized inoculum of the target bacterium is then added to each well. ubc.ca The plate is incubated for a specific period, typically 18-24 hours, at an appropriate temperature for the microorganism being tested. youtube.comubc.ca Following incubation, the growth in each well is assessed, often by measuring the optical density (turbidity) with a microplate reader. youtube.com The MIC is the lowest concentration of the protein at which no visible growth is observed. nih.gov For cationic antimicrobial peptides, modifications to the standard protocol, such as using polypropylene (B1209903) plates to prevent binding and adding bovine serum albumin (BSA) to the diluent, are often necessary to obtain reliable and reproducible results. ubc.canih.gov

    The MIC provides a quantitative measure of the protein's inhibitory activity and is crucial for comparing the potency of different putative antimicrobial proteins and for selecting candidates for further investigation.

    Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Putative Antimicrobial Peptides

    Peptide/Protein Target Microorganism MIC (µg/mL) Source
    Mastoparan X Staphylococcus aureus USA300 32 frontiersin.org
    Purified WUL10 substance S. aureus TISTR 517 and MRSA strains 1 nih.gov
    Synthesized WUL10 peptide S. aureus TISTR 517 and MRSA strains 16 nih.gov
    GI24 Various bacteria 1 to 4 µM plos.org
    Thymoquinone Various bacteria and fungi 12.5–50 mdpi.com

    Time-Kill Kinetics and Growth Curve Analysis

    Time-kill kinetics assays provide a dynamic view of the antimicrobial activity of a putative protein by measuring the rate at which it kills a bacterial population over time. This analysis is crucial for understanding the concentration-dependent and time-dependent nature of the antimicrobial effect.

    In a time-kill assay, a standardized bacterial suspension is exposed to the antimicrobial protein at various concentrations (often multiples of the MIC). frontiersin.org At specific time intervals (e.g., 0, 4, 8, 16, 20, 24, and 48 hours), aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). frontiersin.orgfrontiersin.org The results are typically plotted as the log10 of CFU/mL versus time. researchgate.net

    Growth curve analysis, often performed in conjunction with MIC determination, monitors the effect of different concentrations of the antimicrobial protein on the growth of a bacterial culture over time. researchgate.net This is typically done by measuring the optical density of the culture at regular intervals. mdpi.com The resulting growth curves can reveal the extent of growth inhibition and can sometimes indicate a hormetic response, where low concentrations of a peptide may stimulate growth while higher concentrations are inhibitory. mdpi.com

    These studies provide valuable information on the speed of killing and the duration of the antimicrobial effect, which are important characteristics for potential therapeutic applications.

    Anti-Biofilm Formation and Eradication Assays

    Microbial biofilms, which are structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. mdpi.com Therefore, assessing the ability of a this compound to both prevent biofilm formation and eradicate established biofilms is a critical aspect of its functional validation.

    Anti-biofilm assays are typically performed in microtiter plates or other devices that allow for biofilm growth on a surface. To assess the inhibition of biofilm formation, the antimicrobial protein is added to the growth medium along with the bacterial inoculum. After an incubation period, the planktonic (free-floating) cells are removed, and the remaining biofilm is quantified, often using crystal violet staining, which stains the biofilm biomass. frontiersin.org

    To evaluate the eradication of pre-formed biofilms, the biofilm is first allowed to establish on a surface. The planktonic cells are then removed, and the biofilm is exposed to the antimicrobial protein for a specific duration. nih.gov The remaining viable cells within the biofilm are then quantified, for instance, by plating for CFU counts. nih.gov The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics derived from these assays. mdpi.com

    Some studies have shown that certain antimicrobial peptides can effectively inhibit biofilm formation at concentrations lower than their MIC for planktonic cells, highlighting the potential for these molecules to target biofilm-specific processes. nih.gov

    Membrane Permeabilization Assays (e.g., Dye Uptake, Vesicle Leakage)

    A primary mechanism of action for many antimicrobial peptides is the disruption of the microbial cell membrane. nih.govnih.gov Membrane permeabilization assays are therefore essential for elucidating the mode of action of a this compound.

    Dye Uptake Assays: These assays utilize fluorescent dyes that are normally excluded from intact cells but can enter and fluoresce upon membrane damage. For example, the uptake of N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane permeabilization in Gram-negative bacteria. plos.orgnih.gov Propidium iodide (PI) and SYTOX Green are dyes that can only enter cells with compromised cytoplasmic membranes and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence. nih.govnih.gov By monitoring the fluorescence intensity over time after the addition of the antimicrobial protein, the kinetics and extent of membrane permeabilization can be determined. nih.gov

    Vesicle Leakage Assays: These assays use artificial lipid vesicles (liposomes) that mimic the composition of microbial membranes and encapsulate a fluorescent dye, such as calcein (B42510) or carboxyfluorescein (CF), at a self-quenching concentration. nih.govnih.gov When the antimicrobial protein disrupts the vesicle membrane, the dye leaks out, becomes diluted, and its fluorescence increases. nih.govjove.com This method allows for the study of peptide-lipid interactions in a controlled environment and can help determine the selectivity of the peptide for different lipid compositions, such as those found in bacterial versus eukaryotic membranes. nih.govnih.gov

    In Vitro Cell-Based Models for Selectivity and Cytotoxicity (e.g., Hemolytic Activity Prediction, Cell Line Studies for Research Purposes)

    A crucial initial step in the evaluation of a this compound is to determine its selectivity for microbial cells over host cells. High antimicrobial potency is desirable, but it must be coupled with low toxicity towards mammalian cells to be considered a viable candidate for further research. nih.govmdpi.com In vitro cell-based assays are indispensable tools for this preliminary screening.

    Hemolytic Activity Prediction:

    One of the primary concerns for antimicrobial peptides (AMPs) is their potential to cause hemolysis, the destruction of red blood cells. nih.govresearchgate.net This is often a limiting factor for their systemic application. researchgate.net The hemolytic activity of a this compound is a key indicator of its membrane-disrupting capabilities and, consequently, its potential for off-target effects. The structure of red blood cell membranes shares similarities with microbial membranes, making them a useful initial model for assessing broad cytotoxic potential. researchgate.net

    Researchers employ various methods to predict and measure hemolytic activity. Computational and deep learning models are increasingly being used to predict the hemolytic potential of AMPs based on their amino acid sequences. nih.govresearchgate.netnih.gov These in silico approaches can rapidly screen large libraries of putative antimicrobial proteins, prioritizing those with a lower predicted risk of hemolysis. nih.govnih.gov For experimental validation, a standard hemolytic assay involves incubating the protein with a suspension of red blood cells (typically from human or sheep) and measuring the release of hemoglobin. The percentage of hemolysis is then calculated relative to a positive control (e.g., Triton X-100, which causes complete lysis) and a negative control (buffer).

    A study on the antimicrobial peptide Piscidin 1, for instance, demonstrated a direct correlation between its strong antibacterial effect and its high hemolytic activity, with concentrations required to kill Pseudomonas aeruginosa causing 60-100% hemolysis. mdpi.com In contrast, the peptide Omiganan showed significantly lower hemolytic activity, crossing the 20% hemolysis threshold only at its highest observed minimum inhibitory concentration (MIC) against P. aeruginosa. mdpi.com

    Cell Line Studies for Research Purposes:

    Beyond red blood cells, a variety of immortalized mammalian cell lines are used to assess the cytotoxicity of putative antimicrobial proteins in a more nuanced manner. These studies provide insights into the protein's effects on different cell types, which can be particularly relevant for specific potential applications. Commonly used cell lines in research settings include:

    Human Embryonic Kidney (HEK) 293 cells: These are a robust and commonly used cell line for general cytotoxicity screening. nih.gov

    Murine Fibroblastoid L929 cells: These cells are often used in biocompatibility testing of materials and can provide data on a protein's effect on connective tissue cells. mdpi.com

    Human Osteoblast-like MG63 cells: For antimicrobial proteins being considered for applications in orthopedics, such as coating implants, testing against bone-forming cells is critical. mdpi.com

    Human Mesenchymal Stem Cells (hMSCs): These multipotent cells are sensitive indicators of cytotoxicity and can reveal potential impacts on tissue regeneration. mdpi.com

    Cytotoxicity is typically assessed using assays that measure cell viability or metabolic activity, such as the MTT or ATP bioluminescence assays. mdpi.comnih.gov These assays quantify the number of living cells after exposure to the antimicrobial protein over a range of concentrations. The results are often expressed as the IC50 value, which is the concentration of the protein that inhibits cell growth or viability by 50%. mdpi.comnih.gov

    Research has shown that the presence of serum in the culture medium can significantly impact the observed cytotoxicity of antimicrobial proteins. mdpi.com Serum components can bind to the proteins, potentially reducing their effective concentration and leading to lower apparent toxicity. mdpi.com Therefore, conducting cytotoxicity assays both with and without serum can provide a more complete picture of a protein's potential in a biological environment. For example, a study on the antimicrobial peptides KSL, KSL-W, and Dadapin-1 found that in the presence of bovine serum, all three peptides exhibited minimal to no cytotoxicity, with IC50 values generally exceeding 100 µg/mL. mdpi.com However, in the absence of serum, the IC50 values decreased, indicating a protective effect of serum. mdpi.com

    The following table summarizes findings from various in vitro cell-based studies on putative antimicrobial proteins:

    This compound/PeptideCell Line(s)Key Findings
    DP7 Human erythrocytes, HEK 293, human epithelial fibroblastsShowed lower cytotoxicity compared to the parent peptide HH2. nih.gov
    KSL, KSL-W, Dadapin-1 Murine fibroblastoid L929, human osteoblast-like MG63, hMSCsIn the presence of serum, all peptides showed minimal cytotoxicity (IC50 > 100 µg/mL). Dadapin-1 had the lowest cytotoxicity, while KSL-W was the most stable. KSL exhibited the highest selectivity. mdpi.com
    Piscidin 1 Red blood cellsDemonstrated strong hemolytic activity, with >20% hemolysis at 4 µM and 60-100% at its MIC against P. aeruginosa. mdpi.com
    Omiganan Red blood cellsShowed lower hemolytic activity, with >20% hemolysis at approximately 32 µM. mdpi.com
    SQQ30 Epithelial eukaryotic cellsShowed promising antimicrobial activity with an effect on eukaryotic cells. nih.gov
    Bac5 fragments (1-25 and 1-31) Eukaryotic cellsRetained low toxicity towards eukaryotic cells. asm.org
    MB-CuTA RAW264.7 cellsExhibited minimal cytotoxicity even at high concentrations. acs.org
    Conjugated Phenylene Ethynylene (CPE) Polymers and Oligomers Mammalian cell monolayersLonger-chained compounds were found to be cytotoxic at much higher concentrations. acs.org

    Efficacy Assessment in Defined Non-Human Biological Models (e.g., Animal Models of Infection for Research, not clinical trials)

    Following promising in vitro results, the next critical step in the non-clinical evaluation of a this compound is to assess its efficacy in a living organism. Animal models of infection are invaluable for this purpose, providing a more complex biological environment that can reveal how a protein behaves in vivo. nih.govbenthamdirect.com These models are strictly for research purposes and are not considered clinical trials.

    The choice of animal model and the type of infection are tailored to the specific antimicrobial protein and its intended potential application. Common animal models include mice, rats, and rabbits. nih.govnih.gov These models allow researchers to study the protein's ability to reduce bacterial load, improve survival rates, and modulate the host's inflammatory response. nih.govmdpi.com

    Several types of infection models are routinely used in research:

    Sepsis Models: In these models, a systemic infection is induced, often by intraperitoneal injection of bacteria. The efficacy of the antimicrobial protein is then assessed by monitoring survival rates and measuring the bacterial count in the blood and various organs. mdpi.com

    Pneumonia/Lung Infection Models: To evaluate treatments for respiratory infections, animals can be infected via intratracheal or intranasal administration of pathogens. The therapeutic effect is determined by analyzing bacterial loads in the lungs and assessing lung inflammation. mdpi.com

    Skin Infection Models: For topically applied antimicrobial proteins, models of skin and soft tissue infections are employed. These can involve creating a wound and inoculating it with bacteria. Efficacy is measured by the reduction in bacterial numbers at the infection site and the rate of wound healing. nih.gov

    Peritonitis Models: These models involve the induction of infection within the peritoneal cavity and are useful for studying the treatment of abdominal infections. nih.govacs.org

    A study on the peptide DP7, for example, used a murine model of Staphylococcus aureus infection. nih.gov When both the bacteria and the peptide were administered via intraperitoneal injection, DP7 was shown to significantly reduce the bacterial load in the peritoneal lavage fluid. nih.gov Similarly, the synthetic peptide SET-M33 was evaluated in a murine model of endotoxin-induced pulmonary inflammation. mdpi.com Intratracheal administration of SET-M33 significantly inhibited neutrophil influx into the lungs and reduced the levels of pro-inflammatory cytokines. mdpi.com

    The following table presents a summary of efficacy assessments of various putative antimicrobial proteins in non-human biological models:

    This compound/PeptideAnimal ModelInfection ModelKey Efficacy Findings
    DP7 MurineStaphylococcus aureus intraperitoneal infectionReduced the bacterial load in the peritoneal lavage solution. nih.gov
    SET-M33 CD-1 MiceEndotoxin (LPS)-induced pulmonary inflammationSignificantly inhibited BAL neutrophil cell counts and reduced pro-inflammatory cytokines (KC, MIP-1α, IP-10, MCP-1, TNF-α). mdpi.com
    AS-48 MiceVarious infection modelsDemonstrated efficacy in vivo, leading to its consideration as a safe and efficient antimicrobial molecule. frontiersin.org
    HDMP (human defensin-6 (B1577178) mimic) MiceMRSA bacteremiaRescued mice with a 100% survival rate, higher than vancomycin (B549263) (83.3%) at the same dosage. nih.gov
    ADD-A and CBD3-ABU KM MiceStaphylococcus pseudintermedius skin infectionSignificantly reduced the number of colonies at the site of infection. nih.gov
    Phage PA_LZ01 Galleria mellonella larvaeIntraperitoneal infectionSignificantly reduced the bacterial load and inflammatory response. mdpi.com

    These non-human biological models provide crucial data on the potential therapeutic utility of a this compound. Positive outcomes in these preclinical research studies are a prerequisite for any further development, offering the first glimpse of a protein's ability to combat infection in a complex living system.

    Ix. Host Pathogen Interaction Studies Involving Putative Antimicrobial Proteins

    Role of Putative Antimicrobial Proteins in Host Innate Immune Responses (Non-Human)

    In non-human hosts, putative antimicrobial proteins are fundamental to the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govnih.gov These gene-encoded molecules are expressed by various cells, including phagocytes and epithelial cells, highlighting their broad utility in immunity. nih.gov Invertebrates, which lack adaptive immune systems, rely entirely on innate defenses, where antimicrobial peptides and proteins are central. nih.gov

    Research in diverse non-human species has illuminated the critical functions of these proteins. For instance, in insects and crustaceans, the innate immune system is the sole protective mechanism against microbial invaders. nih.gov In fish, putative antimicrobial proteins are integral to the innate response against bacterial and viral pathogens. The study of these proteins in various animal models reveals their diverse mechanisms of action, which often involve disrupting the microbial cell membrane. youtube.com

    The importance of these proteins is further underscored by their presence in various tissues and secretions. For example, lysozyme (B549824) and lactoferrin are found in tears, while defensins are expressed in the epithelial cells of the middle ear. nih.gov These proteins can act by binding to divalent cations like Mg2+ and Zn2+, which are essential for the integrity of bacterial membranes, leading to membrane disruption. youtube.com Some antimicrobial proteins can also cause intracellular killing of pathogens that have already invaded host cells. youtube.com

    Table 1: Examples of Putative Antimicrobial Proteins in Non-Human Host Innate Immunity

    Molecular Mechanisms of Microbial Evasion and Resistance to Host Putative Antimicrobial Proteins

    Pathogenic microorganisms have co-evolved with their hosts, developing sophisticated strategies to evade and resist the antimicrobial actions of host proteins. nih.govresearchgate.net These evasion mechanisms are critical for pathogen survival and the establishment of infection. researchgate.net

    One common strategy is the alteration of the microbial cell surface to reduce the binding of cationic antimicrobial peptides. nih.gov Gram-negative bacteria can modify the lipid A component of their lipopolysaccharide (LPS) with moieties like 4-amino-4-deoxy-L-arabinose or phosphoethanolamine, which increases the net positive charge of the outer membrane and results in electrostatic repulsion of the host's antimicrobial peptides. nih.gov Similarly, Gram-positive bacteria can modify their teichoic acids with D-alanine or their phosphatidylglycerol with L-lysine, achieving a similar repulsive effect. nih.gov

    Other evasion tactics include:

    Proteolytic Degradation: Pathogens can secrete proteases that specifically degrade and inactivate host antimicrobial proteins.

    Active Efflux: Microbes can employ efflux pumps to actively transport antimicrobial peptides out of the cell before they can reach their intracellular targets. nih.gov

    Trapping and Sequestration: Surface proteins and polysaccharides, such as capsules, can bind to and sequester antimicrobial proteins, preventing them from reaching the cell membrane. nih.gov

    Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix and altered physiological state.

    Two-component systems (TCSs) often play a crucial role in sensing the presence of host antimicrobial peptides and activating the expression of resistance genes. researchgate.net These systems allow pathogens to adapt their physiology in response to the host's immune attack. researchgate.net

    Impact of Putative Antimicrobial Proteins on Microbial Competition and Community Dynamics

    The influence of putative antimicrobial proteins extends beyond direct host-pathogen conflicts to shaping the composition and dynamics of microbial communities. nih.gov Within a given niche, such as the gut, bacteria compete for resources and space, and the production of antimicrobial peptides is a key competitive strategy. nih.gov

    A novel bioinformatics approach, termed "Bacterial Wars," has been developed to predict the outcomes of interbacterial competitions based on the putative antimicrobial peptides encoded within their proteomes. nih.govnih.gov The underlying hypothesis is that bacteria with similar antimicrobial peptide profiles will be compatible, as they possess immunity to their own and each other's peptides. nih.govnih.gov Conversely, bacteria with dissimilar peptide repertoires are likely to be antagonistic. nih.govnih.gov By analyzing the sequence similarities of predicted antimicrobial peptides from different bacterial taxa, this method can generate a "Die score," which predicts the likelihood of a particular taxon being outcompeted within a specific microbiome. nih.govnih.gov

    This computational analysis has shown that the distribution of these putative antimicrobial peptides within bacterial proteomes significantly affects the predominance of bacterial taxa in complex communities like the gut microbiome. nih.govnih.gov For example, in the order Bacteroidales, genera such as Prevotella may have a high "Die score" (indicating a higher likelihood of being eliminated) in certain microbiome contexts, while Tannarella and Bacteroides may have low scores, suggesting a competitive advantage. nih.gov This demonstrates that the competitive landscape is not solely determined by evolutionary relatedness but is heavily influenced by the specific antimicrobial arsenals of competing bacteria. nih.gov

    Fungal pathogens also secrete effector proteins with selective antimicrobial activity to manipulate the host-associated microbiota, thereby promoting disease. oup.com For instance, the fungal plant pathogen Verticillium dahliae secretes effector proteins that suppress microbial antagonists in the plant, facilitating its own colonization and disease progression. oup.com

    Computational Prediction and Analysis of Host-Pathogen Protein-Protein Interactions

    Understanding the intricate web of protein-protein interactions (PPIs) between a host and a pathogen is crucial for deciphering infection mechanisms and identifying new therapeutic targets. frontiersin.orgresearchgate.net Due to the experimental challenges of identifying these interactions on a large scale, computational methods have become indispensable tools for predicting and analyzing host-pathogen PPIs. frontiersin.orgresearchgate.net

    These computational approaches leverage various sources of information, including protein sequence, structure, and known interaction data. frontiersin.orgresearchgate.net Common strategies include:

    Homology-based methods: These methods infer interactions based on sequence similarity to proteins with known interactions. If a protein in the host and a protein in the pathogen are homologous to a pair of proteins known to interact, it is predicted that the host and pathogen proteins may also interact. frontiersin.org

    Domain-based methods: Interactions are predicted based on the presence of interacting protein domains. By creating a statistical model of which domain pairs are likely to mediate an interaction, researchers can predict PPIs between proteins containing those domains. nih.gov

    Machine learning approaches: These methods use known host-pathogen interactions as a training set to build predictive models. researchgate.net Features used in these models can include physicochemical properties of amino acids, gene expression data, and network topology information. nih.gov

    For example, the HPIPred tool predicts host-pathogen PPIs by numerically encoding proteins based on the physicochemical properties of their amino acids and then integrates this with phenotypic data to prioritize biologically relevant interactions. nih.gov Another approach used Bayesian statistics to assess the probability of an interaction between two proteins based on the functional domains they possess, successfully predicting hundreds of interactions between human and Plasmodium falciparum proteins. nih.gov

    Table 2: Overview of Computational Approaches for Predicting Host-Pathogen PPIs

    Modulation of Microbial Virulence Factors and Secretion Systems by Putative Antimicrobial Proteins

    Host antimicrobial proteins can exert selective pressure on pathogens, leading to the modulation of their virulence factors and secretion systems. The expression of virulence factors is a tightly regulated process, often controlled by complex genetic circuits that allow bacteria to adapt to the host environment. asm.org

    The Csr (Rsm) system is a key post-transcriptional regulatory system in many proteobacterial pathogens that controls the expression of a wide range of virulence factors, including secretion systems, biofilm formation, and motility. asm.org This system is, in turn, responsive to environmental cues, which can include the presence of host antimicrobial peptides. asm.org By influencing these regulatory networks, host antimicrobial proteins can indirectly alter the pathogen's virulence profile.

    Furthermore, some pathogens have evolved mechanisms to directly sense and respond to host antimicrobial peptides. For instance, the presence of certain antimicrobial peptides can trigger changes in the expression of bacterial secretion systems, such as the Type III Secretion System (T3SS), which injects effector proteins directly into host cells to manipulate host processes. nih.gov

    In some cases, the interaction is even more direct. Pathogens can secrete effector proteins that interfere with the host's immune response, including the production or function of antimicrobial proteins. For example, some bacterial effectors delivered by secretion systems can suppress the host's inflammatory response, thereby reducing the local concentration of antimicrobial peptides. The interplay between host antimicrobial proteins and microbial virulence systems is a dynamic and complex aspect of the host-pathogen interaction, where each side attempts to gain an advantage.

    X. Advanced Computational and Bioinformatic Applications in Putative Antimicrobial Protein Research

    Network Analysis of Protein Interactions and Pathways

    Network analysis provides a powerful framework for understanding the complex interplay between antimicrobial proteins, their microbial targets, and the host environment. By representing proteins as nodes and their interactions as edges, researchers can construct and analyze intricate protein-protein interaction (PPI) networks. These networks offer a systems-level view of the biological processes affected by antimicrobial proteins.

    In the context of host-pathogen interactions, PPI networks can elucidate the mechanisms by which pathogens infect host cells and how putative antimicrobial proteins might disrupt these processes. nih.govfrontiersin.org For instance, analyzing the network topology can identify key proteins, or "hubs," that are critical for pathogen survival or virulence. frontiersin.org These hub proteins can then be prioritized as potential targets for novel antimicrobial therapies. Tools such as STRING and Cytoscape are widely used for the construction, visualization, and analysis of these complex biological networks. mdpi.com

    Furthermore, network-based approaches can be applied to study the interbacterial competition within a microbiome. A method known as "Bacterial Wars" utilizes network analysis of putative antimicrobial peptide (AMP) sequences within bacterial proteomes to predict which bacterial taxa may prevail in a given environment. nih.gov This approach is based on the premise that bacteria with similar AMPs are likely to have immunity to each other, while those with dissimilar AMPs may be in competition. nih.gov Pathway analysis, often integrated with network analysis, helps to identify the biological pathways that are significantly impacted by the interactions within the network, providing further clues into the functional consequences of antimicrobial protein activity. nih.govyoutube.com

    Table 1: Key Concepts in Network Analysis of Putative Antimicrobial Proteins

    ConceptDescriptionRelevance to Antimicrobial Research
    Protein-Protein Interaction (PPI) Network A graphical representation of the physical and functional interactions between proteins.Elucidates host-pathogen interactions and identifies potential drug targets. nih.govfrontiersin.org
    Hub Proteins Highly connected nodes within a PPI network, often essential for biological processes.Represent critical vulnerabilities in pathogenic machinery. frontiersin.org
    Centrality Analysis A set of metrics used to quantify the importance of nodes within a network.Helps in identifying key proteins that could be targeted to disrupt the network. nih.gov
    Pathway Analysis A method to identify the biological pathways that are enriched with a given set of genes or proteins.Provides insights into the functional impact of antimicrobial protein interactions. nih.govyoutube.com

    Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide atomic-level insights into the interactions between putative antimicrobial proteins and their molecular targets. bohrium.com These methods are instrumental in understanding the binding mechanisms, predicting binding affinities, and guiding the rational design of more potent and specific antimicrobial agents.

    Molecular docking predicts the preferred orientation of a ligand (e.g., an antimicrobial peptide) when it binds to a receptor (e.g., a bacterial protein or membrane). mdpi.comnih.gov This is achieved by sampling a large number of possible conformations and scoring them based on their energetic favorability. The results of molecular docking can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts. ajgreenchem.com Software like AutoDock Vina is commonly used for these predictions. mdpi.com

    Following molecular docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. ajgreenchem.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes, stability, and energetics of the interaction. MD simulations can validate the stability of the docked pose and provide a more accurate estimation of the binding free energy. ajgreenchem.com This information is crucial for understanding how an antimicrobial protein exerts its effect and for designing modifications that could enhance its activity.

    Table 2: Applications of Molecular Docking and Dynamics in Antimicrobial Protein Research

    TechniqueApplicationKey Insights
    Molecular Docking Predicts the binding mode of a putative antimicrobial protein to its target.Identifies key interacting residues and predicts binding affinity. mdpi.comnih.gov
    Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of the protein-ligand complex.Assesses the stability of the complex and reveals conformational changes upon binding. ajgreenchem.comnih.gov
    Binding Free Energy Calculation Estimates the strength of the interaction between the protein and the ligand.Helps in ranking and prioritizing potential antimicrobial candidates.

    Big Data Analytics and Data Mining in Large-Scale Proteome Studies

    The advent of high-throughput technologies, such as mass spectrometry-based proteomics and next-generation sequencing, has led to an explosion in the amount of biological data. nih.govnih.gov Big data analytics and data mining techniques are essential for extracting meaningful knowledge from these vast and complex datasets in the context of this compound research. sciopen.comukhsa.gov.uk

    In large-scale proteome studies, data mining can be used to identify novel putative antimicrobial proteins by searching for specific sequence or structural motifs associated with known antimicrobial activity. nih.gov Metagenomic data from diverse environments, for instance, can be mined to discover novel antimicrobial peptides from uncultured microorganisms. nih.govnih.gov Machine learning algorithms, a cornerstone of big data analytics, can be trained on datasets of known antimicrobial and non-antimicrobial proteins to develop predictive models that can screen entire proteomes for new candidates. nih.govsemanticscholar.org

    Furthermore, big data approaches are crucial for understanding the complex mechanisms of antimicrobial resistance. By analyzing large datasets of genomic and proteomic data from resistant and susceptible microbes, researchers can identify genetic markers and protein expression patterns associated with resistance. nih.gov This information is vital for the development of new strategies to combat drug-resistant pathogens.

    Development and Refinement of Specialized Databases for Putative Antimicrobial Proteins

    Specialized databases are critical resources for the antimicrobial protein research community, providing a centralized repository of curated information. nih.gov These databases store a wealth of information, including sequences, structures, activities, and mechanisms of action of known antimicrobial peptides and proteins. dbaasp.org They serve as the foundation for many computational and bioinformatic analyses, including homology searching, machine learning model training, and rational drug design.

    Several prominent databases have been developed to cater to the specific needs of antimicrobial peptide research. The Antimicrobial Peptide Database (APD) is one of the original and most comprehensive resources, containing information on thousands of natural and synthetic AMPs. nih.gov Other important databases include the Collection of Antimicrobial Peptides (CAMP), the Database of Antimicrobial Activity and Structure of Peptides (DBAASP), and dbAMP. dbaasp.orgnih.govoup.com These databases are continuously updated and refined with new entries and functionalities, such as enhanced search capabilities and integrated analysis tools. oup.com

    Table 3: Prominent Databases for Putative Antimicrobial Proteins

    DatabaseDescriptionKey Features
    Antimicrobial Peptide Database (APD) A comprehensive and widely used database of natural and synthetic antimicrobial peptides. nih.govProvides detailed information on sequence, structure, activity, and mechanism of action.
    Collection of Antimicrobial Peptides (CAMP) A database that includes sequence information and predictive tools for AMPs. nih.govFeatures tools for AMP prediction and analysis based on machine learning.
    Database of Antimicrobial Activity and Structure of Peptides (DBAASP) A manually curated database focusing on the structure-activity relationships of AMPs. dbaasp.orgnih.govContains detailed information on peptide modifications, 3D structures, and antimicrobial activities.
    dbAMP A resource that integrates information from multiple AMP databases and provides structural predictions. oup.comOffers automated protein structure prediction and functional annotation.

    Predictive Modeling for Functional Properties and Potential Applications

    Predictive modeling, primarily driven by machine learning and artificial intelligence, is a rapidly advancing field that is transforming the discovery and design of putative antimicrobial proteins. nih.govsemanticscholar.org These models can predict a wide range of functional properties, including antimicrobial activity, toxicity, stability, and mechanism of action, based on the amino acid sequence or structural features of a peptide. nih.govnih.gov

    Quantitative Structure-Activity Relationship (QSAR) models are a type of predictive model that correlates the structural or physicochemical properties of molecules with their biological activity. nih.govplos.org In the context of antimicrobial peptides, QSAR models can be used to predict the antimicrobial potency of novel peptide sequences. plos.org

    More advanced machine learning models, such as support vector machines, random forests, and deep learning algorithms, are increasingly being used to develop highly accurate prediction tools. mdpi.comnih.gov These models can learn complex patterns from large datasets of known antimicrobial peptides and then use this knowledge to screen vast sequence libraries for new candidates with desired properties. nih.govresearchgate.net This in silico screening significantly reduces the time and cost associated with experimental testing. researchgate.net Predictive models are not only used for identifying new antimicrobial proteins but also for optimizing existing ones by suggesting modifications that could enhance their efficacy or reduce their toxicity. mdpi.com

    Q & A

    Q. How can researchers identify putative antimicrobial proteins (AMPs) in proteomic datasets?

    • Methodological Answer : Utilize sequence alignment tools like BLAST or PSI-BLAST to compare target sequences against established AMP databases (e.g., CAMPR3, APD). For enhanced sensitivity, apply position-specific scoring matrices (PSSMs) via PSI-BLAST iterations to detect distant homologs . Cross-validate predictions using algorithms like ampir or MultiPep , which assess physicochemical properties (e.g., charge, hydrophobicity) and structural motifs predictive of antimicrobial activity . Proteomic datasets (e.g., excretory-secretory products from helminths) can be mined using these tools to prioritize candidates for experimental validation .

    Q. What experimental approaches validate the antimicrobial activity of putative proteins?

    • Methodological Answer : Employ microbiological assays such as minimum inhibitory concentration (MIC) tests against bacterial panels (e.g., ESKAPE pathogens). Combine with fluorescence-based membrane perturbation assays to confirm membrane-targeting mechanisms . For functional validation of lysins, use zymography to detect peptidoglycan degradation or measure enzymatic activity via turbidity reduction assays with bacterial cell wall substrates . Include controls like heat-inactivated proteins and non-target bacteria to ensure specificity .

    Q. How can structural features of putative antimicrobial proteins be characterized?

    • Methodological Answer : Perform circular dichroism (CD) to assess secondary structure (e.g., α-helices, β-sheets) in membrane-mimetic environments (e.g., SDS micelles). Use differential scanning calorimetry (DSC) to study peptide-lipid interactions and correlate structural stability with antimicrobial efficacy . For high-resolution insights, employ X-ray crystallography or cryo-EM , complemented by computational modeling (e.g., molecular dynamics simulations) .

    Advanced Research Questions

    Q. How can conflicting data on protein stability and activity be resolved during mutagenesis studies?

    • Methodological Answer : Apply yeast surface display (YSD) coupled with high-throughput sequencing to screen libraries of protein variants (e.g., 9,749 multimutants) for stability and activity. Use Potts models or logistic regression to identify mutations that enhance thermostability without compromising function. Validate top designs via thermal shift assays (e.g., measuring melting temperature, Tm) and enzymatic activity tests . For example, coevolutionary models achieved AUCs of 0.78–0.85 in predicting stable variants .

    Q. What strategies integrate machine learning with experimental data for AMP design?

    • Methodological Answer : Train deep learning models on curated AMP databases (e.g., APD, BACTIBASE) using features like sequence length, amino acid composition, and physicochemical descriptors. Implement generative adversarial networks (GANs) or transformer models to design novel peptides, followed by molecular docking to predict target interactions (e.g., FtsZ in bacterial divisome) . Validate computationally designed peptides using pull-down assays (e.g., biotinylated peptides with LC-MS/MS) to confirm target binding .

    Q. How can researchers address discrepancies in AMP activity across bacterial strains?

    • Methodological Answer : Conduct transcriptomic profiling of bacterial responses to AMP exposure (e.g., RNA-seq) to identify resistance mechanisms (e.g., efflux pumps, membrane modification). Use proteomic approaches (e.g., 2D-DIGE, COFRADIC) to detect stress-induced proteins. For lysins, test activity against isogenic mutants lacking specific cell wall components (e.g., teichoic acids) to pinpoint molecular targets .

    Q. What methodologies enable the discovery of encrypted antimicrobial peptides within larger proteins?

    • Methodological Answer : Apply physicochemical screening to protein sequences, focusing on regions with high charge (+2 to +7), amphipathicity, and low hydrophobicity. Validate candidates using phospholipid vesicle assays (DSC/CD) to assess membrane disruption . For biotechnological applications, use transgenic expression of encrypted peptide fragments in host organisms (e.g., soybean plants) to confer pathogen resistance .

    Methodological Resources

    • Databases : CAMPR3, APD, BACTIBASE for sequence retrieval .
    • Tools : PSI-BLAST for homology searches , HMMER for domain identification , GNPS for metabolomic networking .
    • Experimental Models : Yeast surface display for stability screening , E. coli divisome proteins (FtsZ, MurG) as targets for mechanistic studies .

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